Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
CAS Number: 288251-60-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthesis strategies based on established methodologies for related pyrazole derivatives, and explores its prospective biological significance, particularly in the context of kinase inhibition.
Chemical and Physical Properties
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole carboxylic acid. The presence of the trifluoroethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
| Property | Value | Source |
| CAS Number | 288251-60-5 | [1] |
| Molecular Formula | C6H5F3N2O2 | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| Synonyms | 1-(2,2,2-Trifluoroethyl)pyrazole-4-carboxylic acid | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole ring system with the desired substituents, followed by the deprotection of the carboxylic acid group.
Experimental Protocol for Analogue Synthesis (Illustrative)
The following protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylic acid esters and their subsequent hydrolysis. This should be considered a representative method that may require optimization for the specific target compound.
Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction of a suitable hydrazine with a β-ketoester derivative.
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Reactants:
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Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
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2,2,2-Trifluoroethylhydrazine
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Solvent (e.g., Ethanol, Acetonitrile)
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Procedure:
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Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the chosen solvent.
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Add 2,2,2-trifluoroethylhydrazine to the solution. The reaction may be exothermic, and cooling might be necessary.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
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Step 2: Hydrolysis to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
This step converts the ethyl ester to the final carboxylic acid.
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Reactants:
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Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
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Base (e.g., Lithium hydroxide, Sodium hydroxide)
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Solvent system (e.g., Tetrahydrofuran/Water, Methanol/Water)
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Procedure:
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Dissolve the ester in the solvent mixture.
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Add an aqueous solution of the base.
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Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).
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After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry under vacuum.
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Potential Biological Activity and Signaling Pathways
While direct biological data for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.
A particularly relevant area of research is the development of kinase inhibitors. Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cancer signaling pathways, has emerged as a promising therapeutic target. Several small molecule inhibitors of TAK1 feature a pyrazole core.
TAK1 is a central node in signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1. Its inhibition can block the activation of downstream pathways like NF-κB and p38 MAPK, which are crucial for the expression of inflammatory mediators and cell survival.
Given its structural features, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid represents a valuable scaffold for the design and synthesis of novel kinase inhibitors, particularly for targets like TAK1. Further biological evaluation is warranted to explore its therapeutic potential.
Conclusion
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its properties and a logical framework for its synthesis. The exploration of its biological activities, especially in the context of TAK1 inhibition, could unveil novel therapeutic opportunities for inflammatory diseases and cancer. Researchers are encouraged to use the information herein as a starting point for further investigation into this promising molecule.
